The synthesis of TAK-778 involves several chemical processes that yield this novel compound. One notable method is the asymmetric synthesis of 2-benzothiopyran and 3-benzothiepin derivatives, which has been shown to produce compounds with varying biological activities. The specific synthetic route for TAK-778 includes the use of chiral catalysts to enhance the yield of the desired isomer, which is crucial for its biological efficacy .
Technical details regarding the synthesis often involve multi-step reactions that include cyclization and functional group modifications. Furthermore, the development of sustained-release microcapsules containing TAK-778 allows for localized delivery in therapeutic applications, particularly in treating articular cartilage defects .
TAK-778's molecular structure features a benzothiepin core, which contributes to its biological activity. The precise molecular formula for TAK-778 is , with a molecular weight of approximately 213.29 g/mol. The structural configuration includes key functional groups that facilitate interactions with biological targets, enhancing its osteogenic and chondrogenic properties.
TAK-778 undergoes various chemical reactions that are significant for its biological activity. In vitro studies have demonstrated that TAK-778 can induce differentiation in osteoblastic cells, leading to increased alkaline phosphatase activity and enhanced mineralization . Additionally, it has been shown to upregulate gene expression related to bone formation, such as transforming growth factor-beta (2) .
The mechanism of action of TAK-778 involves multiple pathways contributing to its therapeutic effects on cartilage and bone tissue. Research indicates that TAK-778 enhances osteogenesis through stimulation of specific growth factors and signaling molecules. For instance, it has been shown to upregulate transforming growth factor-beta (2) while not significantly affecting other growth factors like insulin-like growth factor-I or bone morphogenetic protein-4 .
TAK-778 exhibits several physical and chemical properties relevant to its application in biomedical research. It is described as an orally bioavailable small molecule with favorable pharmacokinetic properties, allowing for effective systemic delivery .
TAK-778 has promising applications in scientific research, particularly in the fields of orthopedics and regenerative medicine. Its ability to promote cartilage repair makes it a candidate for treating conditions such as osteoarthritis and other degenerative joint diseases. Additionally, its role in enhancing bone formation positions it as a potential therapeutic agent for fractures and osteoporosis.
TAK-778, chemically designated as (2R,4S)-(-)-N-(4-diethoxyphosphorylmethylphenyl)-1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxamide, is a synthetic small molecule with the molecular formula C₂₄H₂₈NO₇PS and a molecular weight of 505.52 g/mol (CAS No.: 180185-61-9) [1]. Its structure features a unique 3-benzothiepin core modified with a dihydrofuran ring and a phosphonate group, conferring both hydrophilicity and membrane permeability. The stereochemistry at C2 (R-configuration) and C4 (S-configuration) is critical for its bioactivity [9].
Table 1: Key Molecular Characteristics of TAK-778
Property | Detail |
---|---|
Chemical Class | 3-Benzothiepin derivative |
Core Structure | Fused benzothiepin-dihydrofuran scaffold |
Key Functional Groups | Diethoxyphosphorylmethyl, methylenedioxy, carboxamide |
Stereochemistry | (2R,4S) configuration |
Solubility Profile | Ethanol/DMSO-soluble (used in 1:1 vehicle for in vitro studies) |
Pharmacologically, TAK-778 is classified as a dual osteochondral anabolic agent. It targets mesenchymal lineage cells, promoting differentiation into osteoblasts (bone-forming cells) and chondrocytes (cartilage-forming cells) [3] [5]. Unlike polypeptide growth factors (e.g., BMPs), its small-molecule nature allows easier formulation and localized delivery, circumventing issues like rapid degradation and high production costs [3].
TAK-778 emerged from structure-activity optimization of ipriflavone, a natural isoflavone known for mild osteogenic properties. Early studies revealed ipriflavone’s limitations in potency and bioavailability, prompting the development of synthetic analogs. TAK-778 was identified as a lead compound due to its superior ability to induce mineralized nodule formation in osteoblast cultures and cartilage repair in vivo [1] [9].
Therapeutic applications focus on two areas:1. Bone Regeneration:- In rat bone marrow cultures, TAK-778 (10 μM) increased mineralized nodule area by 300% and alkaline phosphatase (ALP) activity by 150% after 21 days. It also upregulated collagen synthesis, osteocalcin secretion, and endogenous growth factors (TGF-β, IGF-1) [1] [3].- In rabbit tibial defect models, TAK-778/PLGA microcapsules (0.2–5 mg/site) induced dose-dependent radio-opaque bone formation, with histological confirmation of mature bone marrow cavities and osteoid seams [1].- Human bone marrow cells cultured on titanium discs with TAK-778 (10 μM) showed 2.4-fold higher ALP activity and 30% more bone-like nodules, demonstrating utility in orthopedic implant osseointegration [3].
Table 2: Preclinical Efficacy of TAK-778 in Regenerative Models
Disease Model | Dose/Route | Key Outcomes | Mechanistic Insight |
---|---|---|---|
Rat bone marrow osteoblasts | 10 μM (in vitro) | ↑ Mineralized nodules (300%), ALP activity (150%), collagen/osteocalcin synthesis | TGF-β/IGF-1 secretion |
Rabbit tibial defect | 0.2–5 mg/site (local) | Dose-dependent bone bridging; histologically mature bone | Osteoblast recruitment |
Human cells on titanium | 10 μM (in vitro) | ↑ ALP activity (2.4-fold), bone-like nodules (30%) | Enhanced implant integration |
ATDC5 chondrogenesis | 1–100 nM (in vitro) | ↑ Cartilage nodules (70%), TGF-β₂ gene expression | Selective TGF-β₂ activation |
Rabbit cartilage defect | Sustained-release microcapsule | 86% defect filling; hyaline-like cartilage morphology | Chondrocyte differentiation |
The therapeutic promise of TAK-778 lies in addressing unmet needs in orthopedics, such as non-union fractures, osteoporotic defects, and cartilage degeneration in osteoarthritis. Its ability to amplify endogenous repair mechanisms positions it as a disease-modifying agent, potentially surpassing symptomatic treatments like corticosteroids or NSAIDs [3] [5] [9]. Future directions include combinatorial approaches with biomaterials (e.g., hydroxyapatite scaffolds) to enhance localized delivery and efficacy [7] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7